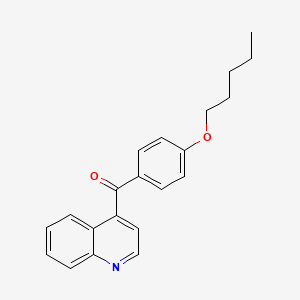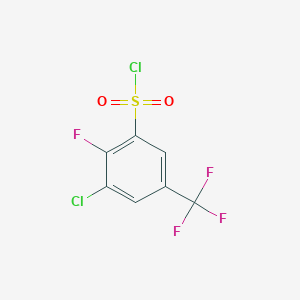
3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
“3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride” is a chemical compound that is used in laboratory settings . It is also known as “5-Chloro-6,α,α,α-tetrafluoro-m-tolualdehyde” and has a CAS Number of 261763-02-4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFc1c(Cl)cc(cc1C=O)C(F)(F)F . This indicates that the compound contains a benzene ring with chlorine, fluorine, and trifluoromethyl groups attached to it. Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.56 . It has a refractive index of 1.476 (lit.) and a boiling point of 196 °C (lit.) . The density of the compound is 1.54 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Synthesis of Diarylsulfones
3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is utilized in the synthesis of (poly)halo-substituted diarylsulfones through palladium-catalyzed C-H bond sulfonylation. This process involves ortho C–H bond sulfonylation of 2-arylpyridines with (poly)halo-substituted benzenesulfonyl chlorides, allowing for further chemical transformations (Sasmal et al., 2018).
2. Chemical Reactivity with Aziridines
The compound demonstrates reactivity with N-substituted aziridines, leading to ring opening and the addition of F on nitrogen and OCF3 on carbon. This results in the formation of N-fluorobenzenesulfonamides and N-chloro, N-fluoroamine (Seguin et al., 1980).
3. Building Block for Penoxsulam Synthesis
A key application of this compound is in the synthesis of penoxsulam, an important herbicide. A three-step synthesis process has been developed to create this compound, which is crucial for agricultural applications (Huang et al., 2019).
4. Source of Fluorinated Radicals
This chemical serves as a source of fluorinated radicals in Cu-catalyzed atom transfer radical addition reactions with electron-deficient alkenes. This process is facilitated by photochemical conditions and leads to diverse functionalization of the products (Tang & Dolbier, 2015).
5. Synthesis of Antileishmanial Agents
It's also used in the synthesis of desnitro analogues of 4-chloro-3,5-dinitrobenzotrifluoride, which exhibit antileishmanial activities. This synthesis involves the use of 2-halo-5-(trifluoromethyl)benzenesulfonyl chlorides and has shown promising results in vitro (Pitzer et al., 1998).
6. Palladium-Catalyzed C-H Bond Functionalization
The compound is also instrumental in the palladium-catalyzed regioselective direct arylation of fulvenes. This process tolerates various substituents, making it versatile for chemical synthesis (Brahim et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O2S/c8-4-1-3(7(11,12)13)2-5(6(4)10)16(9,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILXQEGTYVLEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



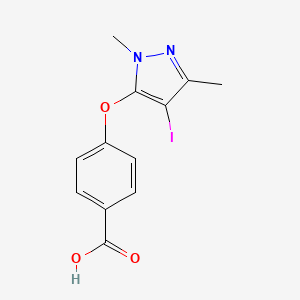
![Ethyl (2R)-2-({1-[(benzyloxy)carbonyl]piperidin-4-yl}amino)-3-hydroxypropanoate](/img/structure/B1406311.png)


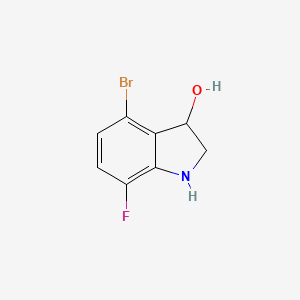

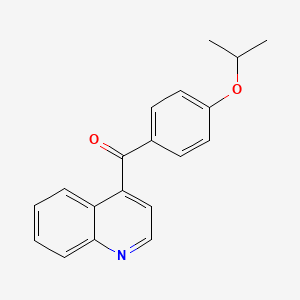
![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)
![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)

![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)
